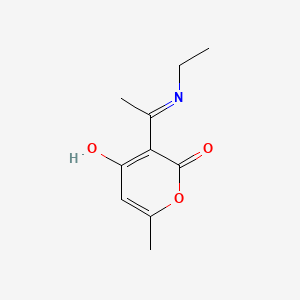
Zinc67
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc-67 is a stable (non-radioactive) isotope of Zinc . It is both naturally occurring and produced by fission . The isotope has a mass number of 67, which is the number of nucleons (protons and neutrons) in the nucleus. It has an atomic number of 30, which is the number of protons, and 37 neutrons . The isotopic mass of Zinc-67 is 66.927128 atomic mass units .
Synthesis Analysis
Zinc-67 has been used in the synthesis of various compounds. For instance, it has been used in the synthesis of S/ZIF-67@rGO composite cathodes for lithium-sulfur batteries . Another study proposed a green and facile method to synthesize ZIF-67 to improve the performance of phytic acid-based intumescent flame retardants .
Molecular Structure Analysis
A novel binuclear salen-Zn (II) complex has been prepared and structurally investigated by single-crystal X-ray crystallography, which reveals a distorted tetragonal pyramidal environment around one zinc atom and distorted tetrahedral geometry surrounding the second zinc atom .
Chemical Reactions Analysis
Zinc-67 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a substance that, in contact with water, emits flammable gases and is also a pyrophoric solid and combustible dust .
Physical And Chemical Properties Analysis
Zinc-67 has a mass number of 67, an atomic number of 30, and 37 neutrons . The isotopic mass of Zinc-67 is 66.927128 atomic mass units .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Zinc is of extraordinary and diverse importance in human biology and nutrition. Despite encouraging recent progress, zinc research is still in a relatively early stage of its evolution . Future research areas include achieving a clearer understanding of the chemistry, biology, and pathobiology of zinc .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Zinc67 involves the neutron irradiation of natural Zinc66 followed by chemical separation and purification of the resulting Zinc67.", "Starting Materials": [ "Natural Zinc66" ], "Reaction": [ "Natural Zinc66 is irradiated with neutrons in a nuclear reactor.", "The resulting Zinc67 is chemically separated and purified from the irradiated Zinc66 using various separation techniques such as ion exchange chromatography, solvent extraction, and precipitation.", "The purified Zinc67 is then further processed and packaged for use in various applications such as radiopharmaceuticals, radiography, and tracer studies." ] } | |
| 14378-34-8 | |
Molekularformel |
C12H18O |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1174870.png)

